1-Decen-3-yne
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Overview
Description
1-Decen-3-yne is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is characterized by a ten-carbon chain with a triple bond at the third carbon position. This compound is also known by its IUPAC name, This compound .
Preparation Methods
1-Decen-3-yne can be synthesized through various synthetic routes. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions . Another method includes the hydroboration-oxidation of terminal alkynes to yield the corresponding alcohol, followed by dehydration to form the alkyne . Industrial production methods often involve catalytic processes that ensure high yield and purity .
Chemical Reactions Analysis
1-Decen-3-yne undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a platinum catalyst yields decane.
Cycloaddition: This compound can undergo Huisgen cycloaddition to form triazoles.
Common reagents used in these reactions include potassium permanganate, ozone, hydrogen gas, and palladium catalysts . Major products formed from these reactions include carboxylic acids, decane, substituted alkynes, and triazoles .
Scientific Research Applications
1-Decen-3-yne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Decen-3-yne exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the triple bond is reduced to a single bond through the addition of hydrogen atoms in the presence of a catalyst . In cycloaddition reactions, the alkyne reacts with azides to form triazoles through a concerted mechanism . The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Decen-3-yne can be compared with other similar compounds such as 1-Decene, 1-Decyne, and 3-Decen-1-yne . Unlike this compound, 1-Decene contains a double bond, making it an alkene, while 1-Decyne has a triple bond at the first carbon position . 3-Decen-1-yne has a similar structure but with the triple bond at the first carbon position . The unique positioning of the triple bond in this compound gives it distinct reactivity and applications .
Properties
CAS No. |
33622-26-3 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
dec-1-en-3-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8-10H2,2H3 |
InChI Key |
GGFFPUFVAVUWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC=C |
Origin of Product |
United States |
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